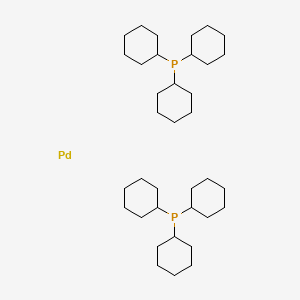

ビス(トリシクロヘキシルホスフィン)パラジウム(0)

概要

説明

Bis(tricyclohexylphosphine)palladium(0), or Pd(PtBu3)2, is an organometallic compound that has been used as a catalyst in a variety of synthetic organic reactions. It is a homogeneous catalyst, meaning that it is soluble in the reaction medium and does not require a separate support material. Pd(PtBu3)2 has been used in a variety of applications, including the synthesis of natural products, the development of new synthetic methodologies, and the production of pharmaceuticals.

科学的研究の応用

有機合成における前触媒

ビス(トリシクロヘキシルホスフィン)パラジウム(0)は、有機合成におけるさまざまな反応を触媒できる一般的なパラジウム前触媒です . これは、有機合成で使用される重要な原料および中間体です .

アルキンのチオエステル化

この化合物は、アルキンのチオエステル化を触媒するために使用できます . この反応は、さまざまな有機化合物の合成において重要です。

非活性化アリーンのアルミニウム化

ビス(トリシクロヘキシルホスフィン)パラジウム(0)は、非活性化アリーンのアルミニウム化を触媒するために使用できます . これは、有機金属化学の分野で有用な反応です。

直接アリール化重縮合

この化合物は、直接アリール化重縮合にも使用されます . この反応は、電子工学分野で用途を持つ共役ポリマーの合成に不可欠です。

分子内アルカンアリール化

ビス(トリシクロヘキシルホスフィン)パラジウム(0)は、アミドおよびスルホンアミドに隣接する分子内アルカンアリール化を触媒できます . この反応は、複雑な有機分子の合成に役立ちます。

クロスカップリング反応

この化合物は、Buchwald-Hartwigクロスカップリング反応、Heck反応、Hiyamaカップリング、Negishiカップリング、Sonogashiraカップリング、Stilleカップリング、Suzuki-Miyauraカップリングなどのさまざまなクロスカップリング反応に使用されます .

医薬品および農薬

ビス(トリシクロヘキシルホスフィン)パラジウム(0)は、医薬品および農薬の合成に使用されます . これは、新薬および農産物の開発において重要な役割を果たします。

LED製造

ビス(トリシクロヘキシルホスフィン)パラジウム(0)などの有機金属化合物は、LED製造に用途があります . これらは、LEDの重要な構成要素である薄膜の堆積に使用されます。

Safety and Hazards

Bis(tricyclohexylphosphine)palladium(0) is classified as a non-combustible solid . It can cause skin irritation and serious eye irritation . Inhalation may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be handled only in a well-ventilated area .

作用機序

Target of Action

Bis(tricyclohexylphosphine)Palladium(0), also known as Pd(PCy3)2, is a general palladium precatalyst . It is primarily used in various chemical reactions as a catalyst . The primary targets of this compound are the reactants in the chemical reactions it catalyzes .

Mode of Action

The compound interacts with its targets by facilitating the breaking and forming of bonds during the reaction . It acts as a catalyst, reducing the activation energy required for the reaction and thereby increasing the rate of the reaction .

Biochemical Pathways

Bis(tricyclohexylphosphine)Palladium(0) is involved in various reactions such as thioesterification of alkynes, alumination of unactivated arenes, direct arylation polycondensation, and intramolecular alkane arylation adjacent to amides and sulfonamides . These reactions are part of larger biochemical pathways in organic synthesis .

Result of Action

The result of the action of Bis(tricyclohexylphosphine)Palladium(0) is the successful completion of the chemical reactions it catalyzes . By reducing the activation energy of these reactions, it allows them to proceed more quickly and efficiently .

Action Environment

The action of Bis(tricyclohexylphosphine)Palladium(0) can be influenced by various environmental factors. For instance, it is sensitive to air , and its storage temperature is typically 2-8°C . These factors can influence the compound’s stability and efficacy as a catalyst .

生化学分析

Biochemical Properties

Bis(tricyclohexylphosphine)palladium(0) plays a crucial role in biochemical reactions, particularly in catalyzing cross-coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s interaction with these biomolecules is primarily through coordination with palladium, which acts as a central metal ion, forming complexes that enhance the reactivity of the substrates involved in the reactions .

Cellular Effects

The effects of Bis(tricyclohexylphosphine)palladium(0) on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cellular growth, differentiation, and apoptosis . Additionally, Bis(tricyclohexylphosphine)palladium(0) can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, Bis(tricyclohexylphosphine)palladium(0) exerts its effects through binding interactions with biomolecules. The palladium center coordinates with ligands, forming complexes that can either activate or inhibit enzymes involved in various biochemical pathways . These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function. The compound’s ability to form stable complexes with biomolecules is key to its effectiveness as a catalyst in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(tricyclohexylphosphine)palladium(0) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Bis(tricyclohexylphosphine)palladium(0) remains stable under specific storage conditions but can degrade over time, leading to a decrease in its catalytic activity . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Bis(tricyclohexylphosphine)palladium(0) vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s beneficial catalytic properties are outweighed by its toxic effects at elevated concentrations .

Metabolic Pathways

Bis(tricyclohexylphosphine)palladium(0) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its catalytic activity . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall cellular metabolism . These interactions are essential for the compound’s role in catalyzing biochemical reactions and maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, Bis(tricyclohexylphosphine)palladium(0) is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its catalytic effects . The transport and distribution of the compound are crucial for its effectiveness in biochemical reactions and its overall impact on cellular function .

特性

IUPAC Name |

palladium;tricyclohexylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBZTJWQMWZVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370360 | |

| Record name | Bis(tricyclohexylphosphine)Palladium(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33309-88-5 | |

| Record name | Bis(tricyclohexylphosphine)Palladium(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tricyclohexylphosphine) palladium(0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

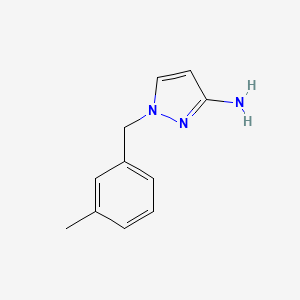

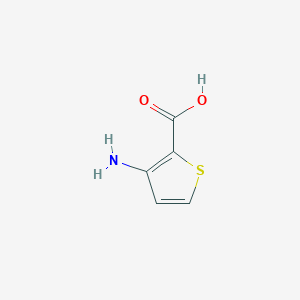

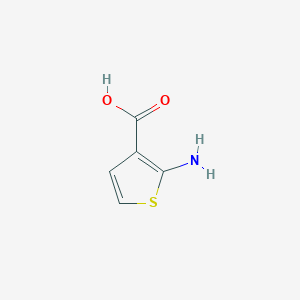

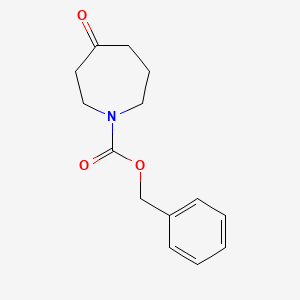

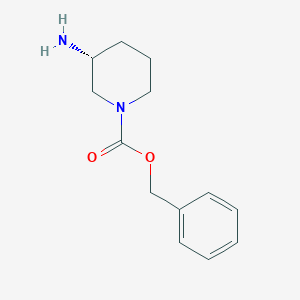

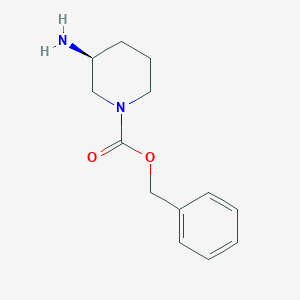

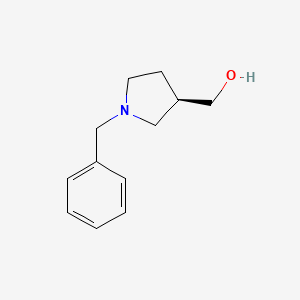

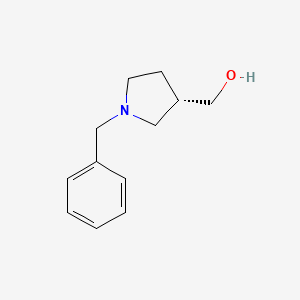

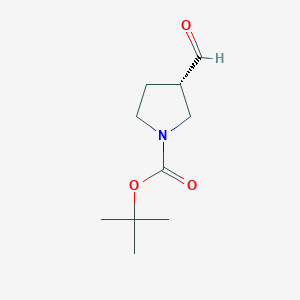

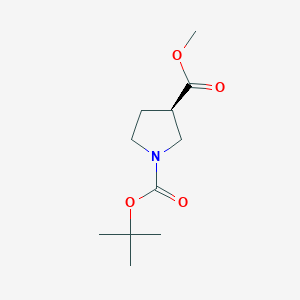

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

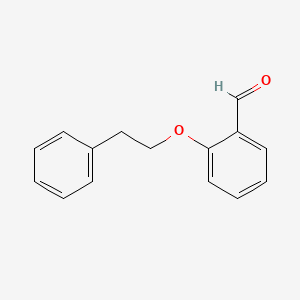

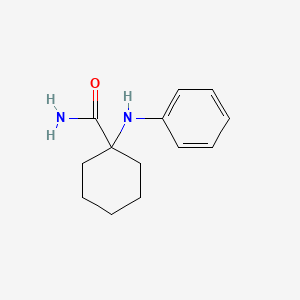

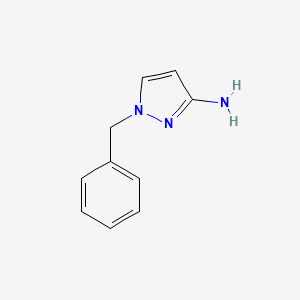

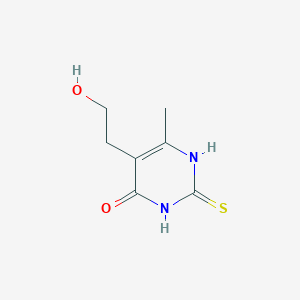

Feasible Synthetic Routes

Q & A

Q1: What catalytic properties of Bis(tricyclohexylphosphine)palladium(0) are highlighted in the research, and how do these relate to its structure?

A1: The research primarily highlights the role of Bis(tricyclohexylphosphine)palladium(0) as a precursor for the generation of catalytically active palladium species. In one study [], Bis(tricyclohexylphosphine)palladium(0) is oxidatively grafted onto manganese dioxide (MnO2) surfaces. This grafting process leads to the formation of isolated palladium atoms stabilized on the MnO2 support. These isolated palladium atoms exhibit catalytic activity for the low-temperature oxidation of carbon monoxide (CO) []. The bulky tricyclohexylphosphine ligands in the precursor likely play a role in preventing the aggregation of palladium atoms during the grafting process, leading to the formation of highly dispersed and catalytically active sites.

Q2: Is there evidence of Bis(tricyclohexylphosphine)palladium(0) promoting water activation?

A2: One of the research papers mentions the use of Bis(tricyclohexylphosphine)palladium(0) in the presence of boron trifluoride []. While the abstract doesn't provide specific details, this suggests the potential for water activation. Boron trifluoride is known to activate water molecules, making them more susceptible to nucleophilic attack. It's possible that Bis(tricyclohexylphosphine)palladium(0) participates in this process, potentially by coordinating to the activated water molecule or acting as a Lewis acid itself. Further investigation into the full text of the research article is needed to confirm the exact role of Bis(tricyclohexylphosphine)palladium(0) in this context.

Q3: What analytical techniques were employed to characterize the palladium species derived from Bis(tricyclohexylphosphine)palladium(0)?

A3: The research employed a combination of in situ and ex situ spectroscopic techniques to characterize the palladium species on the MnO2 support. While the specific techniques are not explicitly mentioned, the phrase "in situ/operando" suggests the use of techniques like X-ray absorption spectroscopy (XAS) or infrared spectroscopy (IR) to monitor the catalyst structure and behavior during the CO oxidation reaction []. These techniques provide valuable information about the oxidation state, coordination environment, and potential interactions of the palladium species under reaction conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。